molecular formula C7H6BrFN2O B14016915 2-Bromo-3-fluoro-N-methylisonicotinamide

2-Bromo-3-fluoro-N-methylisonicotinamide

Cat. No.: B14016915
M. Wt: 233.04 g/mol
InChI Key: PIGPUQJZPMVLGZ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-methylisonicotinamide is a chemical compound with the molecular formula C7H6BrFN2O It is a derivative of isonicotinamide, featuring bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-N-methylisonicotinamide typically involves the bromination and fluorination of N-methylisonicotinamide. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-N-methylisonicotinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-Bromo-3-fluoro-N-methylisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-N-methylisonicotinamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-N-methylisonicotinamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

2-bromo-3-fluoro-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H6BrFN2O/c1-10-7(12)4-2-3-11-6(8)5(4)9/h2-3H,1H3,(H,10,12)

InChI Key

PIGPUQJZPMVLGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=NC=C1)Br)F

Origin of Product

United States

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